molecular formula C24H20N2O B5442100 3-benzyl-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

3-benzyl-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No.: B5442100
M. Wt: 352.4 g/mol
InChI Key: JWZMPNSJVIUPRU-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-benzyl-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride to afford benzoxazin-4-ones . The benzoxazinones can then be treated with an ammonia solution to afford the quinazolinone derivatives .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction are some of the reactions that quinazolinone derivatives can undergo .

Future Directions

Quinazolinone and its derivatives have potential pharmaceutical and biological activities, making them significant targets in medicinal chemistry . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, the development of novel antibiotics to treat resistant bacteria strains is an escalating need . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

3-benzyl-2-[(E)-2-(4-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-18-11-13-19(14-12-18)15-16-23-25-22-10-6-5-9-21(22)24(27)26(23)17-20-7-3-2-4-8-20/h2-16H,17H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZMPNSJVIUPRU-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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